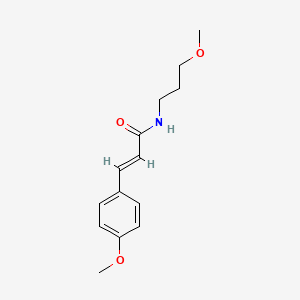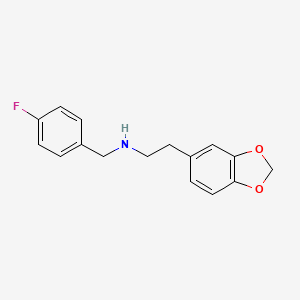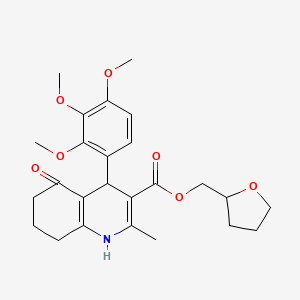
3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide, also known as MPMA, is a chemical compound that has been studied in various scientific research applications. This molecule belongs to the class of acrylamides, which are widely used in the chemical industry and have been extensively studied due to their biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This compound has been shown to inhibit the activity of DNA polymerase and topoisomerase, which are essential enzymes for DNA replication and repair. By inhibiting these enzymes, this compound can induce cell death in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to protect neurons from oxidative stress-induced cell death, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide in lab experiments is its ability to induce cell death in cancer cells. This property makes it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide. One area of research could focus on the development of this compound-based anticancer drugs. Studies could investigate the efficacy of this compound in animal models of cancer and explore its potential use in combination with other anticancer agents. Another area of research could focus on the development of this compound-based anti-inflammatory drugs. Studies could investigate the efficacy of this compound in animal models of inflammation and explore its potential use in the treatment of chronic inflammatory diseases. Additionally, future research could investigate the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-methoxypropyl)amine in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine to yield this compound. This synthesis method has been reported in the literature and has been used to obtain high yields of this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide has been studied in various scientific research applications, including as a potential anticancer agent. Studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. This compound has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, as it can protect neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-11-3-10-15-14(16)9-6-12-4-7-13(18-2)8-5-12/h4-9H,3,10-11H2,1-2H3,(H,15,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDISEGKGYHCSJG-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5190992.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5190995.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190999.png)
![ethyl 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5191002.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5191009.png)


![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5191031.png)
![1-(hydroxymethyl)-7-methyl-4-(2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5191033.png)
![1-{[1-({6-[(2-methylbenzyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5191037.png)
![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}bis(4-methylpiperidine)](/img/structure/B5191040.png)
![4-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B5191042.png)
![3-methyl-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5191054.png)
![[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine 3-oxide](/img/structure/B5191062.png)